molecular formula C11H12N2O3 B1320328 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid CAS No. 893742-39-7

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid

Cat. No.: B1320328
CAS No.: 893742-39-7
M. Wt: 220.22 g/mol
InChI Key: JYNOYIGZKBPSAQ-UHFFFAOYSA-N
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Description

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features both imidazole and furan rings in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and furan rings imparts unique chemical properties, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid has a wide range of applications in scientific research:

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current public health priority . Imidazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, “5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid” and similar compounds could potentially be of interest in future drug development efforts.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with targets.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , which could potentially influence the compound’s action in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid typically involves the formation of the imidazole ring followed by its attachment to the furan ring. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 1-(2-Hydroxyethyl)imidazole
  • 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene

Comparison: Compared to these similar compounds, 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid is unique due to the presence of both imidazole and furan rings. This dual-ring structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[(2-ethylimidazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-10-12-5-6-13(10)7-8-3-4-9(16-8)11(14)15/h3-6H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNOYIGZKBPSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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